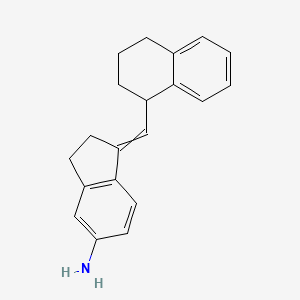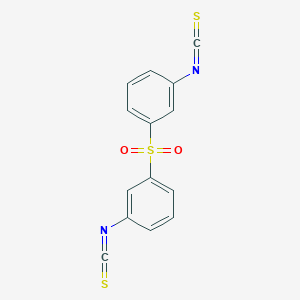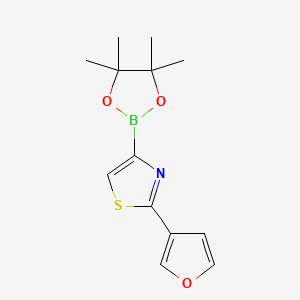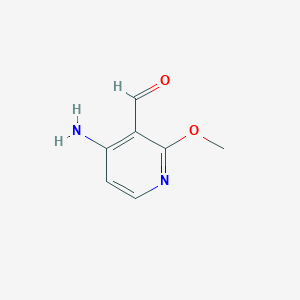
N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide is a chemical compound that belongs to the class of xanthenes Xanthenes are known for their diverse applications in various fields, including photodynamic therapy, pharmaceuticals, and fluorescent materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide typically involves the functionalization of xanthenes. One common method includes the benzylic C−H functionalization of xanthenes using electrochemical conditions. This process can be controlled by varying the electrochemical conditions, allowing for the formation of specific coupling products via C−C and C−N bond formation .
Industrial Production Methods
Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet production demands. The use of electrochemical synthesis is particularly advantageous in industrial settings as it avoids the use of toxic metal salts and stoichiometric amounts of chemical oxidants .
化学反応の分析
Types of Reactions
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
科学的研究の応用
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential use in biological assays and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in photodynamic therapy.
Industry: The compound is used in the production of fluorescent materials and dyes.
作用機序
The mechanism of action of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes at the molecular level.
類似化合物との比較
Similar Compounds
- N-(4-methyl-9H-xanthen-9-yl)butanamide
- N-(4-methyl-9H-xanthen-9-yl)acetamide
- Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate
Uniqueness
Compared to similar compounds, N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide stands out due to its nitro group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical modifications .
特性
CAS番号 |
7473-52-1 |
|---|---|
分子式 |
C20H16N2O5S |
分子量 |
396.4 g/mol |
IUPAC名 |
N-(4-methyl-9H-xanthen-9-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O5S/c1-13-5-4-7-17-19(16-6-2-3-8-18(16)27-20(13)17)21-28(25,26)15-11-9-14(10-12-15)22(23)24/h2-12,19,21H,1H3 |
InChIキー |
ODITWQHADXULEY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)



![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)






![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)
